1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid
Overview
Description
Scientific Research Applications
Antimicrobial Studies
1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid and its derivatives have been explored for their antimicrobial properties. Patel and Agravat (2009) synthesized new pyridine derivatives, including compounds similar to this compound, and found them to possess considerable antibacterial activity (Patel & Agravat, 2009).
Insecticidal Activity
Studies on pyridine derivatives, including those structurally related to this compound, have demonstrated significant insecticidal activities. Bakhite et al. (2014) found that these compounds exhibited moderate to strong aphidicidal activities (Bakhite et al., 2014).
Medicinal Chemistry Synthesis
The compound and its related derivatives have been used in medicinal chemistry synthesis. Magano et al. (2014) included it in the synthesis process for oxindole, highlighting its relevance in the development of medicinal compounds (Magano et al., 2014).
DNA Binding Studies
Mohanraj and Ponnuswamy (2018) investigated N-acyl-t-3-ethyl-r-2, c-6-bis(4-methoxyphenyl)piperidin-4-ones, compounds structurally similar to this compound, for their DNA binding capabilities. They found that these compounds showed good binding affinity with DNA, indicating potential applications in genetic research (Mohanraj & Ponnuswamy, 2018).
Eradication of Bacterial Persisters
A study by Kim et al. (2011) on compounds structurally related to this compound showed that they could selectively kill bacterial persisters, a significant finding for addressing antibiotic resistance (Kim et al., 2011).
Positron Emission Tomography (PET) Radiotracer Synthesis
Katoch-Rouse and Horti (2003) synthesized a PET radiotracer using a compound similar to this compound for studying cannabinoid receptors, demonstrating its application in advanced imaging techniques (Katoch-Rouse & Horti, 2003).
Properties
IUPAC Name |
1-[2-(2-methoxyphenyl)acetyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-20-13-5-3-2-4-12(13)10-14(17)16-8-6-11(7-9-16)15(18)19/h2-5,11H,6-10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPZMVSSVWTEGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(CC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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